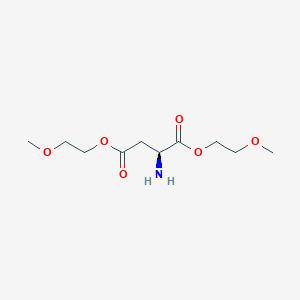
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is an organic compound characterized by the presence of a methoxy group, a triple bond (alkyne), and a ketone functional group. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-methoxy-2,2,6-trimethylhept-4-yn-3-one.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of electrophiles to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ketone groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2,6-dimethylhept-4-yn-3-one: Shares a similar structure but with a shorter carbon chain.
6-Methoxy-2,2,4-trimethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline: Contains a methoxy group and a similar alkyne structure but with additional functional groups.
Uniqueness
6-Methoxy-2,2,6-trimethyldodec-4-YN-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82724-82-1 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
6-methoxy-2,2,6-trimethyldodec-4-yn-3-one |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-10-12-16(5,18-6)13-11-14(17)15(2,3)4/h7-10,12H2,1-6H3 |
Clé InChI |
IQRRSSOEZHFUCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C#CC(=O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
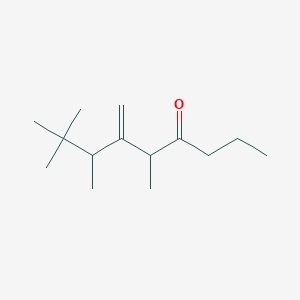
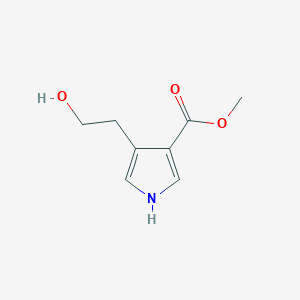

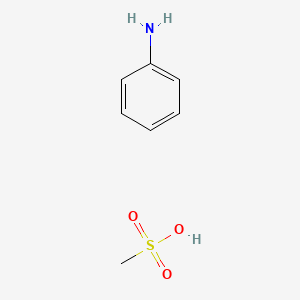
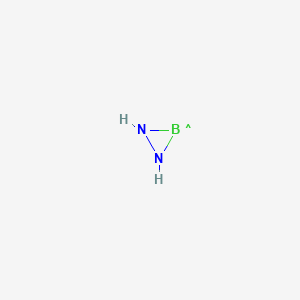


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
